Cas no 1316220-30-0 (2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine)

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine structure
1316220-30-0 structure
商品名:2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine
CAS番号:1316220-30-0
MF:C13H19ClN2O2S
メガワット:302.820161104202
MDL:MFCD19691548
CID:4694186

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine
    • 2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine
    • 2-chloro-4-[2-(1-methanesulfonylpiperidin-2-yl)ethyl]pyridine
    • MDL: MFCD19691548
    • インチ: 1S/C13H19ClN2O2S/c1-19(17,18)16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3
    • InChIKey: IRLLCLQGEFVVES-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CN=1)CCC1CCCCN1S(C)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 383
  • トポロジー分子極性表面積: 58.6

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM493763-1g
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine
1316220-30-0 97%
1g
$622 2022-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655394-1g
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine
1316220-30-0 98%
1g
¥8563.00 2024-08-09
Matrix Scientific
067376-250mg
2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine
1316220-30-0
250mg
$363.00 2023-09-08

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 関連文献

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridineに関する追加情報

Research Brief on 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine (CAS: 1316220-30-0)

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine (CAS: 1316220-30-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The presence of both a piperidine ring and a sulfonyl group in its structure suggests potential interactions with biological targets, making it a subject of intense investigation.

Recent studies have focused on the synthesis and optimization of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including multi-step organic synthesis and computational modeling, to improve the compound's yield, purity, and bioactivity. Preliminary results indicate that this compound exhibits high selectivity and potency against specific kinase targets, which are often implicated in cancer and inflammatory diseases.

In vitro and in vivo studies have further elucidated the mechanistic pathways through which 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine exerts its effects. For instance, it has been shown to inhibit the phosphorylation of key signaling proteins, thereby disrupting aberrant cellular proliferation and survival pathways. These findings are particularly relevant for the development of next-generation therapeutics for conditions such as non-small cell lung cancer (NSCLC) and rheumatoid arthritis, where kinase dysregulation plays a critical role.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical optimization. Recent efforts have also explored the use of prodrug strategies and nanoparticle-based delivery systems to overcome these limitations, with some success in improving the compound's pharmacokinetic profile.

In conclusion, 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and promising biological activity make it a valuable addition to the growing arsenal of targeted therapies. Future research should focus on advancing this compound through the drug development pipeline, with an emphasis on addressing current limitations and expanding its therapeutic potential.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm